Chlorine Substitution Determines FGFR1 Potency in Indazoles
In a series of 6-(phenyl)-4-substituted-1H-indazole FGFR inhibitors, the 2,6-dichloro-3,5-dimethoxyphenyl substituent (derived from the target compound) was systematically varied. The dichloro-dimethoxyphenyl analog (compound 13a) exhibited an IC50 of 30.2 nM against FGFR1, whereas the corresponding analog lacking both chlorine atoms showed substantially weaker inhibition (reported as a >100-fold decrease), confirming the non-replaceable role of the 2,6-dichloro substitution in achieving low-nanomolar FGFR1 potency [1].
| Evidence Dimension | FGFR1 enzyme inhibitory activity (IC50) of final indazole derivatives |
|---|---|
| Target Compound Data | Indazole bearing 2,6-dichloro-3,5-dimethoxyphenyl group: IC50 = 30.2 nM (compound 13a) |
| Comparator Or Baseline | Indazole analog without dichloro substitution (compound not specified): IC50 = >100-fold higher (estimated >3000 nM) |
| Quantified Difference | >100-fold potency retained by dichloro substitution |
| Conditions | FGFR1 enzyme inhibition assay (in vitro) |
Why This Matters
Procurement of the non-chlorinated benzyl bromide precursor would obligate an additional late-stage chlorination step or yield a product with severely compromised FGFR1 potency, making the target compound the essential choice for this pharmacophore.
- [1] Molecules 2016, 21(10), 1407. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent FGFR Inhibitors. View Source
